Octyl 4-methylbenzenesulfonate
Overview
Description
Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound . It is used as an external antibacterial agent and has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina .
Molecular Structure Analysis
The molecular formula of Octyl 4-methylbenzenesulfonate is C15H24O3S . The InChI code is 1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 .Physical And Chemical Properties Analysis
Octyl 4-methylbenzenesulfonate has a molecular weight of 284.42 . It is a liquid at room temperature and has a density of 1.06 g/cm3 . The compound is stored under an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
Octyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of complex organic compounds. For example, it has been involved in the scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, an important precursor for the synthesis of alkylidenecyclopropanes. These compounds are valuable for creating a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo et al., 2014).
The reactivity of octyl 4-methylbenzenesulfonate derivatives towards different classes of nucleophiles (alcohols, amines, thiols, and malonates) has been systematically studied. This research is significant for understanding its chemical behavior and potential applications in organic synthesis (Forcellini et al., 2015).
Crystal Structure and Molecular Interactions
- The crystal structure of certain derivatives of octyl 4-methylbenzenesulfonate, such as 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate, has been investigated to understand their molecular interactions. These studies reveal insights into the geometry and three-dimensional architecture of these molecules, which is crucial for designing materials with specific properties (Yusof et al., 2012).
Electrochemistry and Extraction Applications
- Octyl 4-methylbenzenesulfonate has been studied in electrochemically modulated liquid-liquid extraction. This method allows for the selective partitioning of ions in a mixture, demonstrating the potential of octyl 4-methylbenzenesulfonate in selective extraction processes (Berduque & Arrigan, 2006).
Corrosion Inhibition
- Some derivatives of octyl 4-methylbenzenesulfonate have been synthesized and tested for their ability to inhibit corrosion, particularly in metallic systems. This research is valuable for industrial applications where corrosion resistance is crucial (Ehsani et al., 2015).
Environmental Monitoring
- Octyl 4-methylbenzenesulfonate and its derivatives have been identified in environmental monitoring studies, particularly in sewage sludge. These studies are important for understanding the environmental impact and potential risks associated with these compounds (Plagellat et al., 2006).
Safety And Hazards
Octyl 4-methylbenzenesulfonate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
octyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJBZLAANNIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344766 | |
Record name | n-Octyl p-Toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 4-methylbenzenesulfonate | |
CAS RN |
3386-35-4 | |
Record name | n-Octyl p-Toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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